molecular formula C11H12N2O B8368138 1-(6-Methoxypyridin-2-yl)cyclobutanecarbonitrile

1-(6-Methoxypyridin-2-yl)cyclobutanecarbonitrile

Cat. No. B8368138
M. Wt: 188.23 g/mol
InChI Key: WYBCGBVYIUQGQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Methoxypyridin-2-yl)cyclobutanecarbonitrile is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(6-Methoxypyridin-2-yl)cyclobutanecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-Methoxypyridin-2-yl)cyclobutanecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1-(6-methoxypyridin-2-yl)cyclobutane-1-carbonitrile

InChI

InChI=1S/C11H12N2O/c1-14-10-5-2-4-9(13-10)11(8-12)6-3-7-11/h2,4-5H,3,6-7H2,1H3

InChI Key

WYBCGBVYIUQGQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=N1)C2(CCC2)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To stirred 6.0 mL of anhydrous methanol at 0° C. under nitrogen was added sodium metal (˜1 g) and the mixture stirred for 30 minutes. To this was added 1-(6-fluoropyridin-2-yl)cyclobutanecarbonitrile (1.6 g, 9.1 mmol) and the resulting mixture heated to 75° C. for 45 minutes. The solution was cooled to room temperature and partitioned between water and EtOAc. The layers were separated, the aqueous phase was extracted with EtOAc, and the combined organic phases were washed with saturated NaCl, dried over Na2SO4 and concentrated in vacuo to give the desired product (1.7 g, 97%) as a colorless oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three
Yield
97%

Synthesis routes and methods II

Procedure details

To anhydrous methanol (6.0 mL) at 0° C. under nitrogen was added sodium metal (˜1 g) and the mixture stirred for 30 minutes. To the reaction mixture was added 1-(6-fluoropyridin-2-yl)cyclobutanecarbonitrile (1.6 g, 9.1 mmol) followed by heating to 75° C. and stirring for 45 minutes. The solution was cooled to room temperature and partitioned between water and EtOAc. The layers were separated, the aqueous phase was extracted with EtOAc, and the combined organic phases were washed with saturated NaCl, dried over Na2SO4, and concentrated in vacuo to give the desired product (1.7 g, 97%) as a colorless oil.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Two
Yield
97%

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